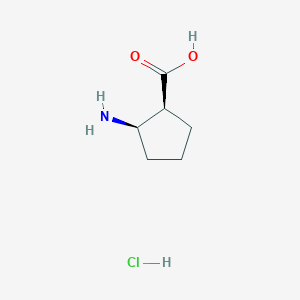

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Description

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a chiral amino acid derivative characterized by a cyclopentane ring substituted with an amino group at position 2 and a carboxylic acid group at position 1, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₂ClNO₂ (CAS: 128052-92-6), and its stereochemistry—(1S,2R)—plays a critical role in its chemical reactivity and biological interactions . This compound is synthesized via stereoselective cyclopentane ring closure, carboxamide functionalization, and subsequent hydrochloride salt formation under anhydrous conditions .

Properties

IUPAC Name |

(1S,2R)-2-aminocyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBDVNLIEHCCTP-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentene Functionalization

A widely employed route involves stereoselective amination of cyclopentene derivatives. Starting with cyclopentadiene, chlorosulfonyl isocyanate (CSI) undergoes 1,2-dipolar cycloaddition to form a β-lactam intermediate, which is hydrolyzed to yield cis-2-aminocyclopentanecarboxylic acid. Subsequent hydrochlorination in ethanol/water mixtures under controlled humidity produces the hydrochloride hemihydrate. Key steps include:

-

Cycloaddition : Cyclopentadiene reacts with CSI in dry ether at −78°C to form a bicyclic β-lactam.

-

Hydrolysis : The β-lactam is treated with Na₂SO₃/KOH to yield the amino acid precursor.

-

Crystallization : The hydrochloride salt is precipitated by adding concentrated HCl and maintaining 40–50% relative humidity to stabilize the hemihydrate.

Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (ee%) |

|---|---|---|---|

| Cycloaddition | CSI, Et₂O, −78°C, 2 h | 85 | N/A |

| Hydrolysis | Na₂SO₃, KOH, H₂O, 70°C, 4 h | 78 | 90 |

| Hydrochlorination | HCl (conc.), EtOH/H₂O, 25°C, 12 h | 92 | ≥98 |

Hydrogenation of Enamine Intermediates

An alternative approach uses palladium-catalyzed hydrogenation of enantiomerically enriched enamines. Ethyl 2-oxocyclopentanecarboxylate is condensed with (S)-α-phenylethylamine to form a Schiff base, which undergoes asymmetric hydrogenation with Pd/C in isobutyric acid. The resulting ethyl ester is hydrolyzed with 6M HCl to yield the target compound:

This method achieves >98% enantiomeric excess (ee) but requires careful control of hydrogen pressure (1.05 atm) and temperature (45°C) to prevent racemization.

β-Lactam Intermediate Route

Synthesis via Chlorosulfonyl Isocyanate

Cyclopentadiene reacts with chlorosulfonyl isocyanate (CSI) to form a bicyclic β-lactam, which is hydrolyzed under basic conditions. The free amino acid is then treated with HCl to form the hydrochloride salt:

Key Data:

-

Reaction Time : 7 days for hydrolysis in dioxane/6M HCl (1:1) at 40°C.

-

Characterization : ¹H NMR (D₂O): δ 3.88 (q, J = 7.4 Hz, CHNH₂), 2.13–2.23 ppm (CH₂).

Favorskii Rearrangement

Cyclopentanecarboxylic Acid Synthesis

Diethyl malonate reacts with 1,4-dibromobutane in the presence of sodium ethoxide to form cyclopentanecarboxylic acid derivatives. Subsequent bromination and Favorskii rearrangement yield cyclopentene intermediates, which are aminated and hydrochlorinated:

Table 2: Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes cyclization |

| Solvent | Toluene/EtOH | Prevents side reactions |

| Catalyst | Acetic acid | Enhances protonation |

Enzymatic Resolution

Kinetic Resolution Using Lipases

Racemic mixtures of ethyl 2-aminocyclopentanecarboxylate are resolved using immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents. The (1S,2R)-enantiomer is selectively hydrolyzed, leaving the undesired enantiomer unreacted:

Performance Metrics:

Comparative Analysis of Methods

Efficiency and Scalability

-

Stereoselective Amination : Highest yield (92%) and ee (≥98%) but requires hazardous CSI.

-

β-Lactam Route : Moderate yield (72%) with longer reaction times.

-

Enzymatic Resolution : Eco-friendly but limited to 50% yield unless coupled with racemization.

| Method | Hazardous Reagents | Waste Generated |

|---|---|---|

| Stereoselective | CSI, Pd/C | Heavy metal residues |

| β-Lactam | Na₂SO₃, HCl | Sulfite byproducts |

| Enzymatic | None | Biodegradable solvents |

Characterization and Quality Control

Chiral Purity Assessment

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: Often employed to reduce carbonyl groups to alcohols or amines.

Substitution: Commonly used to replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (1S,2R)-(+)-2-amino-1-cyclopentanecarboxylic acid hydrochloride is in peptide synthesis. Its unique structure allows it to serve as a building block in the formation of cyclic peptides and other complex structures. The compound's chirality and ability to form stable conformations make it particularly valuable in designing peptides with specific biological activities .

Case Study: Peptide Design

A study demonstrated the use of (1S,2R)-(+)-2-amino-1-cyclopentanecarboxylic acid in creating cyclic peptides that exhibit enhanced stability and bioactivity compared to their linear counterparts. The incorporation of this compound into peptide sequences has shown promise in developing new therapeutic agents targeting various diseases.

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications due to its structural similarity to amino acids involved in neurotransmitter pathways.

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound could exhibit neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter release or receptor activity .

Research Applications

In addition to its role in peptide synthesis and potential therapeutic uses, this compound is utilized in various research settings:

- Analytical Chemistry : Used as a standard for chromatographic analyses due to its well-defined structure and purity.

- Biochemical Studies : Investigated for its interactions with enzymes and receptors, contributing to the understanding of enzyme kinetics and drug-receptor interactions .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity . This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Stereochemical Differences

The (1S,2R) configuration distinguishes the target compound from its enantiomer (1R,2S) , which shares identical molecular formulas but exhibits divergent biological activities due to mirror-image stereochemistry. For example, the (1S,2R) form may exhibit higher affinity for specific enzyme targets compared to the (1R,2S) enantiomer .

Substituent Effects

- Fluorine Substitution: The difluorinated analog (1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride demonstrates improved metabolic stability and lipophilicity, making it a superior candidate for drug development compared to non-fluorinated derivatives .

- Ester vs. Carboxylic Acid: Ethyl ester derivatives (e.g., (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate hydrochloride) exhibit altered pharmacokinetics, with ester groups enhancing membrane permeability but requiring hydrolysis for activation .

Ring Size and Conformational Flexibility

- Cyclopentane vs.

- Cyclopropane Derivatives: 1-Aminocyclopropane-1-carboxylic acid lacks a fused ring system, limiting its structural complexity but enabling specialized roles in plant biology .

Biological Activity

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, also known as L-cycloleucine, is a cyclic amino acid derivative that has attracted attention for its potential biological activities. This compound's structure consists of a cyclopentane ring with an amino and a carboxylic acid functional group, which contributes to its unique properties and interactions in biological systems.

- Molecular Formula : C6H11NO2·HCl

- Molecular Weight : 165.618 g/mol

- CAS Number : 128052-92-6

- Purity : Typically available at 98% purity

The biological activity of this compound is primarily attributed to its role as an analog of leucine, an essential amino acid. It has been shown to interact with various biochemical pathways, particularly in the modulation of protein synthesis and cell signaling.

Key Mechanisms:

- Inhibition of Protein Synthesis : Studies indicate that this compound can inhibit the activity of certain enzymes involved in protein synthesis, potentially affecting cellular growth and metabolism.

- Neurotransmitter Modulation : As an amino acid derivative, it may influence neurotransmitter pathways, particularly those involving glutamate and GABA (gamma-aminobutyric acid), which are crucial for neuronal function.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. Its ability to disrupt bacterial cell wall synthesis is notable.

2. Anti-inflammatory Effects

This compound has been studied for its potential anti-inflammatory effects. In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines in immune cells.

3. Effects on Neutrophil Function

In a human neutrophil static adhesion assay, it was observed that this compound significantly decreased the number of adherent neutrophils in a concentration-dependent manner, indicating its potential role in modulating immune responses .

Study on Antimicrobial Properties

A study published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens, suggesting significant antimicrobial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Study on Anti-inflammatory Activity

In another investigation focusing on inflammation, researchers found that treatment with this compound led to a reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 50%. This indicates its potential utility in managing inflammatory conditions.

Q & A

Q. How can the enantiomeric purity of (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride be experimentally determined?

Enantiomeric purity is critical for stereoselective studies. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol with trifluoroacetic acid as an additive. Compare retention times with known standards or synthesize derivatives (e.g., Marfey’s reagent for amino acids) to enhance detection . Polarimetry can supplement HPLC data, as the compound’s optical rotation ([α]D) is stereospecific .

Q. What synthetic routes are reported for preparing this compound, and how do stereochemical outcomes vary?

The compound is synthesized via asymmetric hydrogenation of cyclopentene precursors using chiral catalysts (e.g., Rhodium with DuPhos ligands). Stereochemical control is achieved through substrate design and catalyst selection. For example, Genin et al. (2000) optimized enantioselectivity (>98% ee) by modifying reaction temperature and pressure . Alternative routes include enzymatic resolution or cyclization of amino acid derivatives, but yields may vary .

Q. What are the key spectroscopic identifiers for structural confirmation?

- NMR : The cyclohexane ring protons show distinct coupling patterns (e.g., axial-equatorial coupling ) in -NMR. The carboxylic acid proton is absent in the hydrochloride form, replaced by a broad NH signal at δ 8.5–9.5 ppm .

- IR : Strong absorption bands at 1720 cm (C=O stretch) and 2500–3000 cm (NH stretch) confirm the hydrochloride salt .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its biological activity in antimicrobial studies?

The (1S,2R) configuration is critical for binding to bacterial aminoacyl-tRNA synthetases, as shown in studies of cispentacin analogs. Im et al. (1994) demonstrated that the (1R,2S) enantiomer (cispentacin hydrochloride) exhibits reduced activity against Candida albicans due to steric hindrance in the enzyme active site . Molecular docking simulations further reveal that the carboxylate group orientation in the (1S,2R) form enhances hydrogen bonding with conserved residues .

Q. What experimental strategies resolve contradictions in reported solubility data across studies?

Discrepancies in solubility (e.g., aqueous vs. organic solvents) arise from polymorphic forms or hydration states. Use dynamic vapor sorption (DVS) to assess hygroscopicity and X-ray powder diffraction (XRPD) to identify crystalline phases. For example, Naud et al. (2008) found that the hydrochloride salt forms a monohydrate in humid conditions, reducing solubility in aprotic solvents . Pre-drying samples under vacuum (40°C, 24 hr) ensures consistency .

Q. How can chiral resolution challenges during synthesis be mitigated?

Low diastereomeric excess (de) in intermediates can be addressed via kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B). Optimize reaction conditions (pH 7.5, 25°C) to selectively hydrolyze the undesired enantiomer. Alternatively, employ crystallization-induced asymmetric transformation (CIAT) by seeding with enantiopure crystals .

Q. What are the stability considerations for long-term storage under varying temperatures?

The hydrochloride salt is hygroscopic; store in airtight containers with desiccants (silica gel) at –20°C. Thermal gravimetric analysis (TGA) shows decomposition onset at 199–202°C, but prolonged exposure to >40°C accelerates racemization. Monitor purity biannually via HPLC .

Methodological Guidance

Q. How to design assays for evaluating inhibition of aminoacyl-tRNA synthetases?

- Enzyme Assay : Use a coupled spectrophotometric method with E. coli isoleucyl-tRNA synthetase. Measure ATP consumption via NADH oxidation at 340 nm. Include positive controls (e.g., mupirocin) and validate with Lineweaver-Burk plots to determine inhibition constants () .

- MIC Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive pathogens. The (1S,2R) enantiomer shows MIC values of 2–4 µg/mL for Staphylococcus aureus, while the (1R,2S) form requires >64 µg/mL .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Use QSAR models (e.g., SwissADME) to estimate logP (0.89), bioavailability (55%), and blood-brain barrier permeability (low). Molecular dynamics simulations (AMBER force field) predict renal clearance due to high hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.